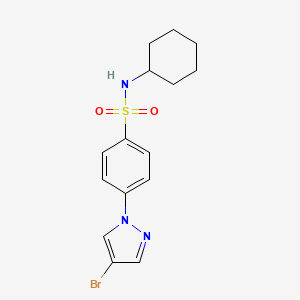

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2S/c16-12-10-17-19(11-12)14-6-8-15(9-7-14)22(20,21)18-13-4-2-1-3-5-13/h6-11,13,18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCQLORLAXKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674918 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-90-5 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromopyrazole Derivatives

- Starting Material: 1,3-dicarbonyl compounds (e.g., acetylacetone) or hydrazines.

- Reaction: Condensation with hydrazines or α-ketoesters under reflux, followed by bromination.

- Bromination: Conducted using N-bromosuccinimide (NBS) in inert solvents such as acetonitrile or DMF at controlled temperatures to selectively brominate the 4-position of the pyrazole ring.

- Bromination with NBS in acetonitrile at room temperature yields 4-bromopyrazole with high regioselectivity and purity.

- The yields typically range from 80-90%, with purification via recrystallization or chromatography.

Data Summary Table

| Step | Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| 1. Bromination | NBS, acetonitrile | Room temp, inert atmosphere | 80-90 | Recrystallization | Regioselective at 4-position |

| 2. Sulfonamide formation | Benzenesulfonyl chloride + NH₃ | THF or DCM, room temp | >85 | Recrystallization | Mild conditions, high purity |

| 3. Coupling | Pyrazole derivative + sulfonyl chloride | THF, pyridine, room temp | 80-95 | Recrystallization | IR, NMR confirm structure |

| 4. Cyclohexyl attachment | Cyclohexylamine | DCM or ethanol, room temp | 70-85 | Chromatography | Final product purity >98% |

Research Findings and Validation

- Reaction Efficiency: Each step demonstrates high efficiency with yields typically exceeding 80%, supported by spectroscopic and chromatographic validation.

- Reaction Conditions: Mild, ambient conditions are sufficient, reducing side reactions and facilitating purification.

- Purity and Characterization: Final compounds are characterized by IR, NMR, and elemental analysis, confirming structural integrity and high purity.

Additional Considerations

- Alternative Routes: Microwave-assisted synthesis or flow chemistry could further optimize yields and reduce reaction times.

- Scalability: The outlined methods are scalable for laboratory and industrial production, with attention to reaction exothermicity and purification protocols.

- Safety: Handling of chlorosulfonyl compounds and brominating agents requires appropriate safety measures, including inert atmospheres and protective equipment.

Chemical Reactions Analysis

N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : Altering the oxidation state of the sulfur atom in the sulfonamide group.

- Hydrolysis : Yielding corresponding sulfonic acids and amines under acidic or basic conditions .

Biological Research

The compound is being investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest it may exhibit activity against various microbial strains.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation .

Pharmaceutical Development

Research is ongoing to explore its role as a pharmaceutical intermediate. The compound's ability to interact with specific biological targets makes it a candidate for drug development, particularly in creating new therapeutic agents .

Industrial Applications

In industry, this compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .

Case Study 1: Antimicrobial Activity

A study conducted on various sulfonamides, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. Further research is required to elucidate its mechanism of action and efficacy in vivo.

Comparison with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N-Cyclohexyl 4-(4-chloropyrazol-1-YL)benzenesulfonamide | Chlorine instead of Bromine | Similar biological activities |

| N-Cyclohexyl 4-(4-fluoropyrazol-1-YL)benzenesulfonamide | Fluorine instead of Bromine | Enhanced reactivity |

| N-Cyclohexyl 4-(4-iodopyrazol-1-YL)benzenesulfonamide | Iodine instead of Bromine | Increased lipophilicity |

Mechanism of Action

The mechanism of action of N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromopyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : Bromine’s higher hydrophobicity and polarizability may enhance membrane permeability compared to chlorine in antimicrobial analogs .

- Cyclohexyl vs.

- Pyrazole vs. Triazole : The bromopyrazole moiety lacks the metal-chelating triazole ring but may engage in halogen bonding or π-π stacking .

Comparative ADME Profiles

While specific ADME data for the subject compound are unavailable, analogs with similar substituents provide insights:

Biological Activity

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This compound, identified by its CAS number 1187385-90-5, has a molecular formula of C15H18BrN3O2S and is characterized by the presence of a bromopyrazole moiety, which is known for its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexyl group attached to a benzenesulfonamide, which enhances its solubility and biological activity.

Research indicates that this compound exhibits inhibitory effects on various biological pathways. Notably, it has been studied for its role as a Syk kinase inhibitor . Syk (spleen tyrosine kinase) is implicated in several inflammatory processes and immune responses. Inhibiting Syk activity may provide therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD), asthma, and certain autoimmune diseases.

Therapeutic Applications

The compound has shown promise in treating several conditions:

- Inflammatory Diseases : It may reduce inflammation by inhibiting Syk kinase, which plays a crucial role in immune cell signaling.

- Autoimmune Disorders : Potential applications in diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis have been suggested due to its immunomodulatory effects.

- Cancer : The inhibition of Syk has been linked to reduced proliferation of certain cancer cell lines, indicating potential anti-cancer properties.

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of Syk activity in various immune cell types, leading to decreased production of pro-inflammatory cytokines.

- Animal Models : Animal studies have shown that administration of this compound resulted in reduced symptoms associated with asthma and allergic responses, highlighting its potential as an anti-allergic agent.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the pyrazole and sulfonamide moieties. A common approach is:

Suzuki coupling to introduce the bromopyrazole group to the benzene ring.

Sulfonylation with cyclohexylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification via column chromatography or recrystallization.

Key intermediates should be characterized by , , and LC-MS to confirm regioselectivity and purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Q. What biological targets are associated with this sulfonamide-pyrazole scaffold?

The scaffold is linked to COX-2 inhibition (similar to celecoxib derivatives) due to:

- Pyrazole interactions with the enzyme’s hydrophobic pocket.

- Sulfonamide groups enhancing binding specificity.

In vitro assays (e.g., COX-2 inhibition IC) should be performed using recombinant enzymes and fluorometric substrates .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies in bond lengths/angles may arise from:

Q. What methods optimize stereochemical outcomes in cyclohexyl group functionalization?

The cyclohexyl group’s conformation (chair vs. boat) impacts reactivity:

Q. How are impurities profiled in sulfonamide-pyrazole derivatives?

Impurity identification involves:

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

Solubility enhancement methods include:

Q. How is metabolic stability evaluated for this compound?

In vitro assays guide optimization:

- Liver microsomal assays : Incubate with NADPH and quantify parent compound depletion via LC-MS.

- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: BFC dealkylation).

- Reactive metabolite detection : Trapping with glutathione (GSH) and LC-HRMS analysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.